Atractylenolide II is a sesquiterpene lactone compound found in the dried rhizome of Atractylodes macrocephala, a plant used in traditional Chinese medicine []. It has been the subject of various scientific investigations due to its potential biological activities. Here's a closer look at its applications in scientific research:
Atractylenolide II has been shown to exhibit anti-proliferative activity against various cancer cell lines, including prostate, lung, and liver cancers [, , ]. Studies suggest it works by inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells [, ].
Atractylenolide II may possess anti-inflammatory properties. Studies have observed its ability to suppress the production of inflammatory mediators and reduce inflammation in animal models [, ]. However, further research is needed to understand its mechanisms and potential therapeutic applications.
Atractylenolide II is being explored for its potential effects in various other areas, including:
Atractylenolide II is a bioactive compound primarily derived from the rhizome of Atractylodes macrocephala Koidz, a plant used in traditional Chinese medicine. It belongs to the atractylenolide family, which includes several structurally related compounds known for their diverse pharmacological properties. Atractylenolide II is characterized by its unique lactone structure, which contributes to its biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Its molecular formula is C${15}$H${18}$O$_{3}$, and it has a molecular weight of 246.30 g/mol .
Atractylenolide II exhibits a range of biological activities:
The synthesis of Atractylenolide II can be achieved through several methods:
Research indicates that Atractylenolide II interacts with various biological targets:
Several compounds are structurally similar to Atractylenolide II, including:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| Atractylenolide I | Exhibits strong anti-inflammatory effects | Anti-cancer, anti-inflammatory |
| Atractylenolide III | Noted for neuroprotective properties | Anti-cancer, neuroprotective |
| Biatractylolide | Different structural modifications | Antimicrobial activity |
| 13-Hydroxyl-Atractylenolide II | Hydroxylated derivative | Enhanced anti-cancer effects |
Atractylenolide II stands out due to its specific mechanisms involving glycolysis suppression and apoptosis induction through unique signaling pathways not as prominently featured in its analogs. This specificity highlights its potential as a targeted therapeutic agent against certain cancers while offering complementary benefits seen in other atractylenolides .
Atractylenolide II demonstrates rapid absorption following oral administration in preclinical rat models. Pharmacokinetic studies reveal that the compound achieves peak plasma concentrations (Tmax) within 0.41 to 2.5 hours after oral dosing [1] [2]. The absorption profile indicates efficient uptake from the gastrointestinal tract, with peak concentrations (Cmax) ranging from 7.99 ± 0.90 ng/mL to 118.38 μM depending on the dosing regimen and formulation used [1] [3].
Studies utilizing Atractylodis rhizoma extracts demonstrate that processing methods significantly influence absorption parameters. When comparing crude versus processed (wheat bran-fried) Atractylodis rhizoma, the processed formulation shows enhanced bioavailability with increased area under the curve (AUC) values [4] [5]. The integral maximum plasma concentration and AUC increased after oral administration of processed Atractylodis rhizoma compared to raw preparations [4].
The absorption of atractylenolide II appears to be formulation-dependent, with extract preparations generally showing better absorption profiles than isolated compounds [6]. This enhanced absorption in complex preparations may be attributed to the presence of absorption enhancers or synergistic compounds that facilitate uptake [6].
Atractylenolide II exhibits widespread tissue distribution following systemic absorption. Tissue distribution studies demonstrate that the compound is rapidly distributed to major organs including the liver, kidney, spleen, lung, and heart [7] [8]. The highest concentrations are typically achieved in highly perfused organs, particularly the liver, which serves as the primary site of metabolism [7].
The compound shows preferential accumulation in the gastrointestinal tract during the initial hours post-administration, which is consistent with oral dosing routes [7]. Distribution studies indicate that atractylenolide II can cross tissue barriers effectively, with detectable concentrations found in various organs within 1-3 hours of administration [7].
Plasma protein binding data for atractylenolide II suggests moderate binding characteristics, although comprehensive protein binding studies are limited in the available literature [9]. The apparent volume of distribution indicates extensive tissue penetration beyond the vascular compartment [6].
Excretion studies reveal that atractylenolide II undergoes limited urinary elimination in its unchanged form. Urinary excretion accounts for only a small fraction of the administered dose, with recovery rates ranging from 0.018% to 1.15% in urine [10] [2]. The biological half-life for urinary excretion ranges from 32.34 ± 4.41 to 46.43 ± 6.31 hours, indicating prolonged elimination kinetics [2].
Fecal excretion represents a more significant elimination pathway, with cumulative excretion rates of 0.024% to 19.89% recovered in feces [10]. Bile excretion also contributes to elimination, though to a lesser extent, with recovery rates of 0.0025% to 0.72% [10]. The predominance of fecal over urinary excretion suggests significant hepatobiliary elimination or incomplete absorption from the gastrointestinal tract [7].
The limited urinary excretion of unchanged atractylenolide II indicates extensive biotransformation, with the compound likely undergoing significant metabolic conversion before elimination [2]. This is consistent with the hepatic distribution pattern observed in tissue studies [7].
| Parameter | Value Range | Notes |
|---|---|---|
| Elimination half-life (T1/2) | 0.14 - 46.43 hours | Varied based on formulation and dose |
| Time to peak (Tmax) | 0.41 - 2.5 hours | Rapid absorption observed |
| Peak concentration (Cmax) | 7.99 ± 0.90 - 118.38 μM | Dose-dependent variations |
| Area under curve (AUC) | 28.46 ± 7.71 ng·h/mL | Lower in single compound vs extract |
| Clearance (CL/F) | 0.043 ± 0.015 L/(kg·h) | Moderate to high clearance |
| Urinary excretion | 0.018-1.15% | Limited unchanged drug |
| Fecal excretion | 0.024-19.89% | Primary elimination route |
Reversed-phase high-performance liquid chromatography coupled with UV detection represents the foundational analytical approach for atractylenolide II quantification. A validated HPLC-UV method utilizing a DIKMA ODS column (150 × 4.6 mm, 5 μm) with ethyl acetate extraction demonstrates excellent analytical performance for plasma samples [15]. The method achieves a linear range of 0.05-5.0 μg/mL with correlation coefficients exceeding 0.99 [15].
The limit of detection (LOD) for HPLC-UV methods reaches 0.025 μg/mL, with a lower limit of quantification (LLOQ) of 0.05 μg/mL [15]. Recovery rates exceed 90.0% in plasma matrices, while intra-day and inter-day coefficients of variation remain below 10.0% [15]. These performance characteristics demonstrate the reliability of HPLC-UV methods for routine pharmacokinetic studies [15].
Optimization of chromatographic conditions focuses on mobile phase composition and column selection. Gradient elution systems using acetonitrile and acidified water provide optimal separation of atractylenolide II from matrix interferences [13] [16]. The addition of 0.1% formic acid enhances peak shape and ionization efficiency when coupled with mass spectrometric detection [13].
Column tandem approaches combining reversed-phase and hydrophilic interaction liquid chromatography (HILIC) enable simultaneous analysis of atractylenolide II with other polar and nonpolar compounds [16]. This technique utilizes C18-NH2 column combinations with dual detection systems to analyze complex plant extracts [16].
LC-MS/MS methods provide superior sensitivity and specificity for atractylenolide II quantification compared to UV detection. Multiple reaction monitoring (MRM) approaches utilize the precursor-to-product ion transition m/z 233.00 → 215.07, which corresponds to the loss of water from the protonated molecular ion [13] [2].
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods achieve exceptional analytical performance with linear ranges spanning 9.6-1200 ng/mL for urine samples [2]. The method demonstrates excellent precision with relative standard deviations below 12% and accuracy ranging from 89.93% to 106.64% [2].
Sample preparation protocols for LC-MS/MS analysis typically employ protein precipitation with methanol or acetonitrile, followed by centrifugation and direct injection [2]. For plasma samples, liquid-liquid extraction with ethyl acetate provides superior recovery rates and reduced matrix effects [15].
Ion-trap mass spectrometry coupled with electrospray ionization offers enhanced structural confirmation capabilities. The technique enables tandem mass spectrometry (MS2) experiments with collision-induced dissociation for definitive compound identification [13]. Optimized source parameters include capillary temperatures of 280°C and spray voltages of 5.0 kV [13].
| Method | Detection Limit (LOD) | Linear Range | Matrix | Key Features |
|---|---|---|---|---|
| HPLC-UV | 0.025 μg/mL | 0.05-5.0 μg/mL | Rat plasma | Simple, cost-effective |
| LC-MS/MS | 9.6 ng/mL (LLOQ) | 9.6-1200 ng/mL | Rat urine/plasma | High sensitivity, specificity |
| UPLC-MS/MS | 23-43 ng/mL | 0.31-20.00 μg/mL | Plant material/plasma | Rapid analysis |
| LC-Ion Trap MS | 23-43 ng/mL | 0.31-20.00 μg/mL | Plant material | Structural confirmation |
UV spectrometric detection utilizes the characteristic absorption properties of atractylenolide II to enable quantitative analysis. The compound exhibits distinctive absorption maxima at 218-219 nm, which provides the optimal detection wavelength for analytical applications [16]. Alternative detection at 274 nm may be employed for specific applications requiring enhanced selectivity [16].
Diode array detection (DAD) systems enable multi-wavelength monitoring and spectral confirmation of peak identity [16]. This approach enhances method specificity by providing UV spectral matching in addition to retention time confirmation [16].
The combination of UV detection with evaporative light scattering detection (ELSD) enables simultaneous analysis of UV-absorbing and non-UV-absorbing compounds in complex matrices [16]. This dual detection approach proves particularly valuable for comprehensive analysis of herbal extracts containing atractylenolide II [16].
Method validation parameters for UV spectrometric methods demonstrate excellent linearity with correlation coefficients exceeding 0.9990 [16]. Relative standard deviations range from 0.1-2.8% for precision studies, while recovery rates span 96.7-103.1% [16]. These performance characteristics establish UV spectrometry as a reliable quantitative technique for atractylenolide II analysis [16].